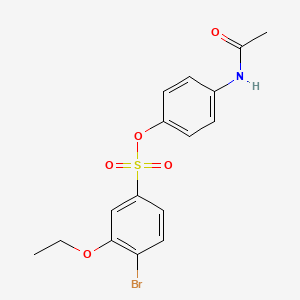

4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate, also known as AEBSF, is a serine protease inhibitor that is commonly used in biochemical and physiological research. This compound is widely recognized for its ability to inhibit proteases, which are enzymes that break down proteins into smaller peptides and amino acids. Proteases play a critical role in many cellular processes, including protein degradation, signal transduction, and immune response. AEBSF has been extensively studied for its ability to inhibit proteases in a variety of research applications.

科学的研究の応用

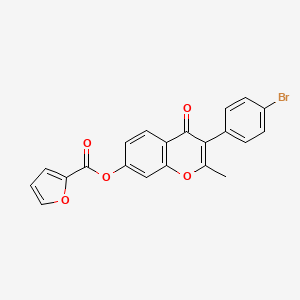

- Application : 4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate can serve as a building block in green chemical pathways. Researchers have synthesized novel chalcone moieties using Ti/Al(OH)₃ and Fe/Al(OH)₃ nano-catalyzed pathways. Spectroscopic techniques (FT-IR, 1H-NMR, 13C-NMR, Mass, and elemental analysis) authenticate these synthesized molecules .

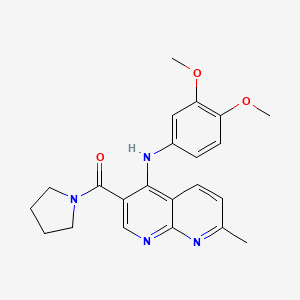

- Application : In-silico molecular docking studies revealed that 4-acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate exhibits excellent binding energy toward the EGFR receptor bearing quinazoline inhibitor (PDB ID: 1M17, Lapatinib). This suggests potential therapeutic applications .

- Application : UV-Vis and fluorescence spectroscopy measurements demonstrated significant effects on absorption and emission spectra due to the compound. Solvent polarity influenced the red shift maxima in emission spectra .

- Application : Al(OH)₃ catalysts, especially when modified with transition metals, enhance catalytic activity. These nanoparticles find applications in organic chemical reactions .

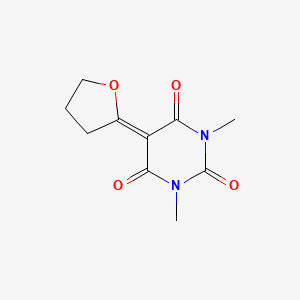

- Application : 4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate (AITF) serves as a crystalline stable reagent for carboxylic acid activation. It has been successfully used in peptide, amide, and ester synthesis under mild conditions .

- Application : Cyclic voltammetry (CV) studies revealed the HOMO and LUMO values of the compound, indicating a D-π-A character. This suggests potential use in electronic devices .

Organic Synthesis and Green Chemistry

Molecular Docking Studies

UV-Vis and Fluorescence Spectroscopy

Catalysis and Nanoparticles

Activation of Carboxylic Acids

Charge Transfer Properties

特性

IUPAC Name |

(4-acetamidophenyl) 4-bromo-3-ethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO5S/c1-3-22-16-10-14(8-9-15(16)17)24(20,21)23-13-6-4-12(5-7-13)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFAZEOTHDZLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763205.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N,N-di(propan-2-yl)acetamide](/img/structure/B2763210.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2763221.png)

![1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2763223.png)

![4-benzyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2763224.png)